2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene
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Overview
Description
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of bromine, fluorine, and a methylcyclopropyl group attached to a benzene ring. Its molecular formula is C10H10BrF, and it has a molecular weight of 229.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-fluoro-4-(1-methylcyclopropyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biphenyl compounds .
Scientific Research Applications
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms can act as leaving groups, facilitating various substitution and coupling reactions. The methylcyclopropyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with a chlorine atom instead of a methylcyclopropyl group.
1-Bromo-2-fluoro-4-methoxybenzene: Contains a methoxy group instead of a methylcyclopropyl group.
Uniqueness
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
2680528-24-7 |
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Molecular Formula |
C10H10BrF |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.